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Compound of Interest

Compound Name:
(-)-(1R,2R,5S)-Neomenthyl

acetate

CAS No.: 146502-80-9

Cat. No.: B130372 Get Quote

Executive Summary
(-)-Neomenthyl acetate (CAS: 146502-80-9 for the (-)-isomer; generic 2230-87-7) is the acetate

ester of (-)-neomenthol. It is a monoterpenoid ester characterized by the presence of an axial

acetoxy group on the cyclohexane ring, a structural feature that significantly differentiates its

reactivity and spectral properties from its diastereomer, (-)-menthyl acetate (which possesses

an equatorial acetoxy group).

This compound serves as a critical reference standard in the analysis of essential oils (e.g.,

Mentha species) and finds application as a chiral probe in enzymatic kinetic resolution studies

due to the steric hindrance imposed by its axial substituent.

Physicochemical Profile
The following data establishes the core identity of (-)-neomenthyl acetate. Researchers should

note that while the molecular weight and formula are identical to menthyl acetate, the physical

constants (particularly optical rotation and NMR shifts) are distinct.

Table 1: Molecular and Physical Data
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Parameter Value Technical Note

IUPAC Name
[(1R,2R,5S)-5-methyl-2-

propan-2-ylcyclohexyl] acetate

Stereochemistry assumes (-)-

neomenthol precursor.

Molecular Formula C₁₂H₂₂O₂ -

Molecular Weight 198.30 g/mol Exact Mass: 198.1620

Physical State Colorless Liquid -

Density 0.92 ± 0.01 g/cm³
Slightly higher than menthyl

acetate due to packing.

Boiling Point ~229 °C (760 mmHg)
Predicted; typically distilled

under vacuum.

Solubility Soluble in EtOH, Et₂O, CHCl₃ Immiscible in water.

Stereochemistry Axial Acetate Group
Key differentiator from Menthyl

Acetate (Equatorial).

Stereochemical Analysis & Structural Logic
The defining feature of neomenthyl acetate is its conformation. Unlike (-)-menthol, where the

hydroxyl group is equatorial in the stable chair conformation, (-)-neomenthol places the

hydroxyl (and thus the acetate in the ester) in the axial position.

Conformational Impact
Steric Hindrance: The axial position subjects the ester group to 1,3-diaxial interactions with

the hydrogens at C1 and C5. This makes the ester carbonyl less accessible to nucleophilic

attack compared to menthyl acetate.

Reactivity: Hydrolysis rates for neomenthyl acetate are significantly slower than for menthyl

acetate. This kinetic differentiation is exploited in lipase-catalyzed kinetic resolutions.

Diagram 1: Stereochemical Relationships and Synthesis
The following diagram illustrates the relationship between the common natural product (-)-

Menthol and the target (-)-Neomenthyl Acetate, highlighting the inversion of configuration
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required at the C3 position.
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Caption: Stereochemical inversion pathway. Note that direct inversion of natural (-)-menthol

yields (+)-neomenthyl acetate. To obtain the (-)-isomer, one must start with (+)-menthol or

resolve racemic neomenthol.

Experimental Protocol: Synthesis & Purification
Since (-)-neomenthyl acetate is the enantiomer of the derivative of natural menthol, it is often

synthesized from (-)-neomenthol (if available) or via inversion of (+)-menthol. The protocol

below describes the direct acetylation of neomenthol, which is applicable to either enantiomer.

Reagents
Substrate: (-)-Neomenthol (1.0 eq)

Acylating Agent: Acetic Anhydride (2.0 eq)

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Base: Pyridine or Triethylamine (3.0 eq)

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add (-)-neomenthol

(10 mmol) and dry DCM (30 mL).

Addition: Add pyridine (30 mmol) and DMAP (1 mmol). Cool the solution to 0 °C using an ice

bath.
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Acetylation: Dropwise add acetic anhydride (20 mmol) over 10 minutes. The reaction is

exothermic; maintain temperature < 5 °C.

Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.

Note: The reaction time is longer than for menthol due to the axial hydroxyl group

hindering the approach of the acylating agent.

Quench: Quench with saturated aqueous NH₄Cl (20 mL) and stir for 15 minutes.

Workup: Extract with DCM (3 x 20 mL). Wash the combined organics sequentially with 1M

HCl (to remove pyridine), saturated NaHCO₃, and brine.

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5).

Target: (-)-Neomenthyl acetate elutes after non-polar impurities but typically before any

unreacted alcohol.

Self-Validation Check
TLC: The product spot (Rf ~0.6 in 9:1 Hex/EtOAc) should be UV inactive (unless derivatized)

but stains strongly with Anisaldehyde or Vanillin (blue/purple).

IR: Look for the disappearance of the broad O-H stretch (~3400 cm⁻¹) and the appearance

of a sharp Carbonyl C=O stretch at 1735 cm⁻¹.

Analytical Characterization
To confirm the identity of (-)-neomenthyl acetate and distinguish it from menthyl acetate, use

the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
The H3 proton (the proton on the carbon bearing the acetate) is diagnostic.

(-)-Menthyl Acetate: H3 is axial. It appears as a td (triple doublet) with large coupling

constants (J ~11 Hz) due to diaxial coupling with H2 and H4.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(-)-Neomenthyl Acetate: H3 is equatorial. It appears as a narrow multiplet (often a broad

singlet or small doublet) (width at half-height < 10 Hz) because it lacks large diaxial

couplings.

Nucleus
Chemical Shift (δ
ppm, CDCl₃)

Multiplicity Assignment

¹H 5.30 - 5.35
Broad singlet / narrow

m

H-3 (Equatorial) -

Diagnostic

¹H 2.05 Singlet
Acetate Methyl (-

OCOCH₃)

¹H 0.85 - 0.95 Doublets Isopropyl Methyls

¹³C ~170.5 Singlet Carbonyl (C=O)

¹³C ~71.0 Singlet C-3 (C-O)

Diagram 2: Analytical Workflow
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Caption: Analytical decision tree for distinguishing neomenthyl acetate from menthyl acetate

using ¹H NMR coupling constants.

Applications in Research
Chiral Auxiliary: While less common than (-)-menthol, (-)-neomenthyl acetate derivatives are

used to probe the steric requirements of enzyme active sites. The axial substituent acts as a

"stereochemical probe."

Fragrance Chemistry: Used as a minor component to add complexity to mint and herbal

accords; it has a "musty," less cooling profile compared to menthyl acetate.

Metabolic Standards: Essential for tracking the metabolic pathway of monoterpenes in

Mentha species, specifically the reduction of menthone by neomenthol dehydrogenase.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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